molecular formula C16H15N3 B10756671 2-(2-Methylphenyl)-1H-indole-5-carboximidamide

2-(2-Methylphenyl)-1H-indole-5-carboximidamide

Cat. No.: B10756671
M. Wt: 249.31 g/mol
InChI Key: YOZKTHGEOJHIDP-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core substituted with a 2-methylphenyl group and a carboximidamide group at specific positions, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a 2-methylphenyl-substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-METHYLPHENYL)-1H-INDOLE-5-CARBOXIMIDAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with a 2-methylphenyl group and a carboximidamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2-methylphenyl)-1H-indole-5-carboximidamide

InChI

InChI=1S/C16H15N3/c1-10-4-2-3-5-13(10)15-9-12-8-11(16(17)18)6-7-14(12)19-15/h2-9,19H,1H3,(H3,17,18)

InChI Key

YOZKTHGEOJHIDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N

Origin of Product

United States

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